4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL
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Overview
Description
4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL is a compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group, an amino group, and a dimethyloxan-4-OL moiety
Preparation Methods
The synthesis of 4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method is efficient and yields the desired compound with high purity.
Chemical Reactions Analysis
4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Hydrogenation: Catalytic hydrogenation can be used to reduce double bonds present in the compound.
Common reagents and conditions used in these reactions include methanol, dichloromethane, sodium borohydride, lithium aluminum hydride, potassium permanganate, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL involves its interaction with molecular targets and pathways in biological systems. The compound can form hydrogen bonds and other intermolecular interactions, which stabilize its structure and facilitate its biological activity . The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
4-({[(4-Methoxyphenyl)methyl]amino}methyl)-2,2-dimethyloxan-4-OL can be compared with other similar compounds, such as:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
These compounds share similar structural features, such as the presence of methoxyphenyl and amino groups
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C16H25NO3/c1-15(2)11-16(18,8-9-20-15)12-17-10-13-4-6-14(19-3)7-5-13/h4-7,17-18H,8-12H2,1-3H3 |
InChI Key |
TXFYGXYPZMJMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CNCC2=CC=C(C=C2)OC)O)C |
Origin of Product |
United States |
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